molecular formula C22H28N2O5S B15027167 ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate

Cat. No.: B15027167
M. Wt: 432.5 g/mol
InChI Key: MSPLWZFMZGJKCU-ATVHPVEESA-N
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Description

ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxyphenoxy group, and an imidazolidinone moiety

Preparation Methods

The synthesis of ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of cyclohexyl isocyanide with an appropriate aldehyde or ketone, followed by cyclization. The methoxyphenoxy group is then introduced via a nucleophilic substitution reaction. Finally, the ethyl acetate moiety is added through esterification.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ethyl acetate moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and strong acids or bases for ester hydrolysis.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE can be compared with other similar compounds, such as:

    Cyclohexyl derivatives: Compounds with a cyclohexyl group often exhibit similar steric and electronic properties.

    Imidazolidinone derivatives: These compounds share the imidazolidinone core and may have similar reactivity and biological activity.

    Methoxyphenoxy derivatives: Compounds with a methoxyphenoxy group can have similar chemical behavior and applications.

The uniqueness of ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE lies in its combination of these structural features, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C22H28N2O5S/c1-4-28-20(25)14-29-18-11-10-15(13-19(18)27-3)12-17-21(26)24(22(30)23(17)2)16-8-6-5-7-9-16/h10-13,16H,4-9,14H2,1-3H3/b17-12-

InChI Key

MSPLWZFMZGJKCU-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OC

Origin of Product

United States

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